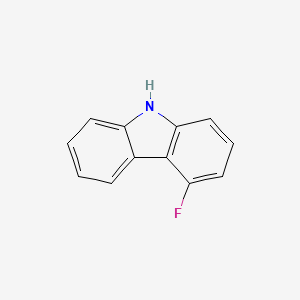

4-fluoro-9H-carbazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTRMPVQSUJFRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390-16-9 | |

| Record name | 4-fluoro-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing the Carbazole Core in Contemporary Heterocyclic Chemistry

The carbazole (B46965) nucleus, a tricyclic aromatic heterocycle, consists of two benzene (B151609) rings fused to a central pyrrole (B145914) ring. rsc.orgmdpi.com This structural motif is not merely a synthetic curiosity but is found in a variety of naturally occurring alkaloids and serves as a privileged scaffold in medicinal chemistry and materials science. rsc.orgechemcom.comrsc.org Its rigid, planar structure and electron-rich nature, owing to the nitrogen atom's lone pair of electrons participating in the π-conjugated system, are key to its utility. mdpi.comijrpc.com

In contemporary heterocyclic chemistry, carbazoles are recognized for several key attributes:

Electronic Properties: The carbazole core is an excellent hole-transporting moiety, a property that stems from its ability to be easily oxidized and form stable radical cations. mdpi.com This makes it a fundamental component in the design of organic electronic materials.

Chemical Versatility: The nitrogen atom and various positions on the aromatic rings can be readily functionalized, allowing for the fine-tuning of its electronic and physical properties. mdpi.comijrpc.com This adaptability has led to its use in creating a vast library of derivatives with tailored functions. frontiersin.org

Photophysical Characteristics: Many carbazole derivatives exhibit strong luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.orgresearchgate.net

Biological Significance: The carbazole scaffold is a key pharmacophore in numerous biologically active compounds, demonstrating a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antioxidant, and neuroprotective activities. rsc.orgechemcom.comijrpc.comresearchgate.net

Significance of Halogenation, Specifically Fluorine Substitution, on Carbazole Systems in Academic Research

Halogenation, and specifically the introduction of fluorine atoms, is a powerful strategy in medicinal and materials chemistry to modulate molecular properties. researchgate.net When applied to the carbazole (B46965) system, fluorination imparts several significant changes:

Electronic Perturbation: Fluorine is the most electronegative element, and its introduction onto the carbazole ring has profound electronic consequences. It acts as a strong σ-electron withdrawing group and a weak π-electron donating group. rsc.org This dual nature allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. mdpi.comacs.org Lowering the HOMO energy level can enhance the oxidative stability and open-circuit voltage in organic solar cells. mdpi.com

Enhanced Stability: The high strength of the carbon-fluorine bond increases the thermal and metabolic stability of the molecule. Fluorinated carbazole polymers have demonstrated higher thermal stability compared to their non-fluorinated analogues. mdpi.comresearchgate.net

Modulation of Intermolecular Interactions: Fluorine substitution can alter intermolecular packing and introduce new non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the bulk properties of materials.

The position of the fluorine atom is crucial. For instance, in the case of 4-fluoro-9H-carbazole, the fluorine atom is positioned on one of the outer benzene (B151609) rings, influencing the electronic distribution across the entire scaffold.

Overview of Key Research Trajectories and Academic Relevance of 4 Fluoro 9h Carbazole Derivatives

Strategies for Carbazole Nucleus Construction Relevant to Fluorinated Derivatives

The synthesis of the carbazole core is a foundational aspect of accessing its fluorinated derivatives. Various methods have been developed, ranging from classical name reactions to modern transition-metal-catalyzed processes. These strategies can be broadly categorized into annulation, C-H activation, and cyclization/rearrangement reactions, many of which are adaptable for incorporating fluorine atoms.

Annulation Reactions for Functionalized Carbazole Scaffolds

Annulation reactions, which involve the construction of a new ring onto an existing molecular framework, are a powerful tool for building carbazole systems. acs.org These methods often involve creating the central pyrrole (B145914) ring or appending a benzene (B151609) ring to an indole (B1671886) precursor. researchgate.net Lewis acid-catalyzed cascade annulation methods have been developed to prepare highly substituted carbazole scaffolds. researchgate.netrsc.org For instance, scandium triflate (Sc(OTf)₃) has been used to catalyze the [4+2] annulation reaction for carbazole synthesis. rsc.org Furthermore, enantioselective [4+2] annulation of allenoates with 3-nitroindoles, catalyzed by chiral phosphines, provides access to functionalized dihydrocarbazoles with high optical purity. nih.gov This method is compatible with a variety of functional groups on the allenoate, including fluoro substituents, demonstrating its utility for creating chiral fluorinated carbazole precursors. nih.gov

Benzannulation strategies, in particular, have been a focus of development for constructing carbazoles from simpler indole derivatives. scispace.com These reactions often involve the palladium- or rhodium-catalyzed coupling of indoles with alkenes or alkynes to build the second benzene ring. ias.ac.in

C–H Activation Approaches for Carbazole Synthesis

Transition metal-catalyzed C–H activation has become a prominent strategy for synthesizing carbazoles due to its efficiency and regioselectivity. researchgate.netchim.it This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. acs.orgrsc.org Palladium catalysis is frequently employed, enabling the intramolecular C–H amination of 2-aminobiphenyls to form the carbazole ring. chim.it

A common and effective method involves a one-pot, tandem sequence of a Buchwald-Hartwig amination followed by a palladium-catalyzed C-H activation/cyclization. acs.orgrsc.orgoup.com This approach allows for the synthesis of N-H and N-alkylated carbazoles from readily available starting materials like 2-chloroanilines and aryl bromides. acs.orgrsc.org The use of specific ligands, such as tBu₃P, has been shown to be crucial for the C-H activation-cyclization step in certain systems. oup.com This methodology's robustness has been demonstrated in the synthesis of various carbazole natural products and their precursors. acs.org

| Catalyst/Reagents | Starting Materials | Product Type | Key Features |

| Pd(OAc)₂, PCy₃, K₂CO₃ | 2-Chloro-N-alkylanilines, Aryl bromides | N-Alkyl Carbazoles | One-pot sequential amination and C–H activation. rsc.org |

| Pd catalyst, CsF | o-Iodoanilines, Silylaryl triflates | N-H Carbazoles | Two-step process involving N-arylation followed by Pd-catalyzed cyclization. organic-chemistry.org |

| [RhCp*Cl₂]₂, AgSbF₆, NaOAc | Carbazoles, Activated carbonyls | C1-Alkylated Carbazoles | Site-selective C1-alkylation via directing group-aided C–H activation. chim.it |

| Ir catalyst, Cu cocatalyst, Air | 2-Aminobiphenyls | N-H Carbazoles | Dehydrogenative cyclization using air as the terminal oxidant. organic-chemistry.org |

Cyclization and Rearrangement Reactions

Several classical and modern cyclization and rearrangement reactions are instrumental in forming the carbazole skeleton. researchgate.netchim.it

Fischer Indolization: This is a traditional and widely used method for constructing indole and carbazole structures. researchgate.netchim.itrsc.org The reaction typically involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde, such as cyclohexanone, to form a tetrahydrocarbazole, which can then be aromatized. acgpubs.orgtandfonline.com The use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [bmim(BF4)] has been shown to be an efficient catalytic medium for this synthesis. acgpubs.org The Fischer synthesis has been adapted for producing fluorinated carbazole derivatives, although mixtures of normal and abnormal cyclization products can sometimes form, especially with ortho-fluoro-substituted phenylhydrazines. thieme-connect.denih.gov

Pummerer Cyclization: The Pummerer reaction, which involves the rearrangement of a sulfoxide (B87167) in the presence of an acid anhydride, has been adapted for carbazole synthesis. chim.itrsc.orgthieme-connect.de In this context, an appropriately substituted β-oxo sulfoxide undergoes acid-catalyzed cyclization. An intermediate carbocation is generated, which is then attacked by an electron-rich indole nucleus, leading to a tetrahydrocarbazole intermediate that aromatizes to the final carbazole product. thieme-connect.de This strategy has been used to create substituted 1-hydroxycarbazoles and more complex systems like dibenzoindolo[3,2-b]carbazoles. thieme-connect.deacs.org

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful route to carbazoles by forming the six-membered ring of the scaffold. researchgate.netchim.itrsc.org This approach often utilizes indole-based dienes reacting with various dienophiles. metu.edu.trmetu.edu.tr A key example involves the reaction of pyrano[3,4-b]indol-3-ones with alkynes, which has been successfully applied to the total synthesis of carbazole alkaloids like carbazomycin A and B. thieme-connect.dersc.org Additionally, intramolecular dehydro-Diels-Alder reactions of N-(o-ethynyl)aryl ynamides have been reported to yield carbazoles and their benzannulated analogues. researchgate.net

Dehydrogenative Cyclization: This method involves the formation of a C-C or C-N bond accompanied by the elimination of hydrogen. It is a direct way to form the carbazole ring from diarylamine precursors. chim.it Iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls using air as a green terminal oxidant is an effective way to produce N-H carbazoles. organic-chemistry.org Another approach is the catalyst- and oxidant-free dehydrogenative photocyclization of 3-styryl indoles, which yields benzo[a]carbazoles under mild conditions. acs.org Electrochemical methods have also been developed for direct dehydrogenative N,C cyclization, providing a sustainable route to N-protected carbazoles. researchgate.net

Directed Synthesis of this compound and its Derivatives

The direct synthesis of this compound and its derivatives requires regioselective methods that can precisely install the fluorine atom or a precursor functional group at the C4 position of the carbazole ring.

Friedel–Crafts Acylation for Fluorobenzoyl-9H-Carbazole Derivatives (e.g., BCl₃-Mediated Ortho-Benzoylation)

The Friedel–Crafts acylation of carbazole with benzoyl chlorides typically results in a mixture of products, with 3,6-dibenzoylation often being the major outcome. mdpi.comdntb.gov.ua To achieve regioselectivity, directed acylation methods are necessary. One notable strategy is the boron trichloride (B1173362) (BCl₃)-mediated ortho-benzoylation of aromatic amines. mdpi.com This method has been successfully used to synthesize 1-(4-fluorobenzoyl)-9H-carbazole from 9H-carbazole and 4-fluorobenzonitrile. mdpi.comresearchgate.net

The proposed mechanism involves the initial formation of 9-(dichloroboryl)-9H-carbazole. mdpi.com This intermediate then forms a six-membered complex with the nitrile, bringing the acylating group into close proximity to the C1 position. The subsequent intramolecular Friedel–Crafts reaction leads to selective 1-aroylation. mdpi.com This approach provides a site-specific entry to 1-aroyl-substituted carbazoles without needing to protect the amine beforehand. mdpi.comglobalauthorid.com While this specific example directs to the C1 position, the principle of using a directing agent to control the regioselectivity of electrophilic substitution is crucial for accessing specific isomers like a 4-substituted derivative.

| Reaction | Reactants | Reagents | Product | Key Feature |

| BCl₃-Mediated Friedel–Crafts Acylation | 9H-Carbazole, 4-Fluorobenzonitrile | 1. BCl₃, AlCl₃, Toluene (reflux) 2. H₂O, HCl | 1-(4-Fluorobenzoyl)-9H-carbazole | BCl₃ directs acylation selectively to the C1 position. mdpi.comresearchgate.net |

| Standard Friedel-Crafts Acylation | Carbazole, 4-Fluorobenzoyl chloride | AlCl₃ | Mixture of products, primarily 3-(4-Fluorobenzoyl)carbazole and 3,6-disubstituted products. researchgate.net | Lacks regioselectivity, favoring substitution at C3 and C6. |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a versatile and powerful tool for the synthesis of functionalized carbazoles, including this compound. These methods can be used to construct the carbazole skeleton with the fluorine atom already in place or to introduce the fluorine atom at a later stage.

A palladium-catalyzed tandem reaction involving Buchwald-Hartwig amination and direct arylation can be used to synthesize carbazoles from anilines and 1,2-dihaloarenes. organic-chemistry.org By choosing a appropriately fluorinated aniline (B41778) or dihaloarene, this method could be adapted to produce fluorinated carbazoles. Similarly, a Pd/Cu-cocatalyzed one-pot reaction of 2-allyl-3-iodoindoles with terminal alkynes offers an efficient route to polysubstituted carbazoles, where the substitution pattern is dictated by the starting materials. acs.org

Direct C-H functionalization of the carbazole ring is another key strategy. acs.org Palladium-catalyzed C-H arylation, using a removable directing group on the carbazole nitrogen (such as a pyridinyl group), allows for the regioselective introduction of aryl groups at the ortho (C1) position. acs.org While this directs to C1, modifications in the directing group or catalytic system could potentially target other positions like C4.

Ullman Reaction for N-Arylation

Copper-Catalyzed Nitrogenation of Biphenyl (B1667301) Halides to Fluoro-Carbazoles

A direct and practical approach for synthesizing carbazoles involves the copper-catalyzed nitrogenation of biphenyl halides. rsc.org This method utilizes a tandem azidation and C-H amination process to construct the carbazole ring system. An A21-CuI catalyzed system has been developed for the direct nitrogenation of biphenyl halides, offering a straightforward route to carbazoles through a direct C-H amination process. rsc.org The use of an inexpensive and recyclable copper catalyst makes this protocol highly practical. rsc.org This strategy is particularly relevant for the synthesis of fluoro-carbazoles when fluorinated biphenyl halides are used as starting materials.

Synthesis of Specific Fluorinated Carbazole Derivatives (e.g., 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives)

The synthesis of specific fluorinated carbazole derivatives often involves multi-step procedures starting from commercially available precursors. For example, the synthesis of 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives can be achieved from 4-hydroxycarbazole (B19958) through a two-step substitution process. nih.gov Isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have been synthesized and evaluated for their antimicrobial properties. mdpi.comnih.gov The position of the fluorine atom on the carbazole ring was found to influence the biological activity of these derivatives. mdpi.com For instance, a derivative with fluorine at the 4-position demonstrated significant antibacterial activity against S. aureus. mdpi.com

Functionalization Strategies on the Carbazole Core

N-Alkylation and N-Arylation (9-Position Substitution)

The nitrogen atom at the 9-position of the carbazole ring is a primary site for functionalization through N-alkylation and N-arylation reactions. These modifications are crucial for tuning the electronic and physical properties of carbazole derivatives for various applications.

N-Alkylation involves the introduction of an alkyl group onto the carbazole nitrogen. This can be accomplished through various methods, including reactions with alkyl halides. For instance, 9-(4-Fluorobenzyl)-9H-carbazole has been synthesized via the N-alkylation of carbazole with 1-(chloromethyl)-4-fluorobenzene. researchgate.net Similarly, 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole was prepared by the N-alkylation of 3-bromo-9H-carbazole with 1-chloromethyl-4-fluorobenzene. researchgate.net Phase transfer catalysis is another effective method for N-alkylation. beilstein-journals.org

N-Arylation introduces an aryl group at the 9-position and is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann reaction, as previously discussed, is a classic method for N-arylation. rsc.org Palladium-catalyzed reactions also play a significant role. For example, N-arylated carbazoles can be synthesized through the palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines. beilstein-journals.org Furthermore, a metal-free approach for N-arylation involves reacting carbazole with 1-fluoro-4-iodobenzene (B1293370) under strongly basic conditions.

The choice of catalyst and reaction conditions can be optimized to achieve high yields and accommodate a variety of functional groups on both the carbazole and the arylating agent. rsc.org

Data Tables

Table 1: Synthetic Methods for this compound Derivatives

| Reaction Type | Key Reagents/Catalysts | Position of Functionalization | Reference |

| Suzuki-Miyaura Coupling | Pd Catalyst, Organoboron Reagent, Base | C-C bond formation at various positions | libretexts.orgsmolecule.commdpi.com |

| Ullman N-Arylation | Cu Catalyst, Aryl Halide, Base | 9-position (N-Arylation) | rsc.org |

| Palladium-Catalyzed Oxidative Acylation | Pd Catalyst, Aldehyde, Oxidant, Directing Group | C1 and C8 positions | researchgate.netnih.gov |

| Copper-Catalyzed Nitrogenation | CuI Catalyst, Biphenyl Halide | Ring formation | rsc.org |

| N-Alkylation | Alkyl Halide, Base | 9-position (N-Alkylation) | researchgate.netresearchgate.net |

Regioselective Functionalization at Carbon Positions (e.g., C3, C6, C2, C7, C4)

The carbazole ring system is inherently electron-rich, with the highest electron density typically found at the C3 and C6 positions, making them the most susceptible to electrophilic aromatic substitution. nih.gov The nitrogen atom's lone pair strongly activates these positions. However, the presence of the fluorine atom at C4 deactivates the ring towards electrophiles while directing incoming groups to its ortho (C3) and para (C5) positions. This creates a complex reactivity pattern where the inherent electronic preference of the carbazole nucleus and the directing effect of the fluorine substituent are in competition.

Functionalization at C3 and C6:

The C3 and C6 positions remain the most common sites for functionalization due to the strong activating effect of the nitrogen atom. For many N-substituted carbazoles, electrophilic substitution occurs selectively at these sites.

A notable example is the bromination of 9-(4-fluorophenyl)-9H-carbazole. Treatment with N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) leads to regioselective bromination at the C3 position. This transformation highlights the preference for substitution at the C3 position even with substituents on the nitrogen ring. Similarly, the nitration of 9-ethylcarbazole (B1664220) with nitric acid proceeds with high regioselectivity to furnish the 3-nitro derivative, a reaction driven by the powerful activation of the C3 position. tubitak.gov.tr

Rhodium-catalyzed C-H insertion reactions also demonstrate a strong preference for the C3 position. While unsubstituted 9H-carbazoles may undergo N-H insertion, N-alkyl or N-aryl substituted carbazoles react with α-imino rhodium(II) carbenoids to deliver C3-functionalized products in high yields. sci-hub.se

Table 1: Examples of Regioselective Functionalization on Carbazole Scaffolds

| Starting Material | Reagent(s) | Position(s) Functionalized | Product | Yield |

|---|---|---|---|---|

| 9-(4-fluorophenyl)-9H-carbazole | N-Bromosuccinimide (NBS), DMF | C3 | 3-Bromo-9-(4-fluorophenyl)-9H-carbazole | N/A |

| 9-ethyl-9H-carbazole | Nitric acid, 1,2-dichloroethane | C3 | 3-Nitro-9-ethylcarbazole | N/A |

| 9-ethyl-9H-carbazole | 4-phenyl-1-tosyl-1,2,3-triazole, Rh₂(oct)₄ | C3 | (E)-N-(1,2-diphenylvinyl)-9-ethyl-N-tosyl-9H-carbazol-3-amine | 64% |

Yields are as reported in the cited literature; N/A indicates the yield was not specified in the source material.

Functionalization at C2 and C7:

The C2 and C7 positions are less electronically activated than C3/C6 and are therefore more challenging to functionalize directly. Achieving selectivity at these sites often requires transition metal-catalyzed C-H activation strategies that employ a directing group on the carbazole nitrogen. chim.it These directing groups, such as pyridinyl or pyrimidinyl, coordinate to the metal catalyst and position it in proximity to the C1/C8 or C2/C7 C-H bonds, overriding the inherent electronic preferences of the carbazole ring. While specific examples for this compound are not prevalent, the general methodology is well-established for the broader carbazole family. rsc.orgrsc.org

Functionalization at C4:

Functionalizing the C4 position of an existing carbazole is challenging, and in the case of this compound, this position is already occupied. However, methods exist to introduce substituents at C4 and C5 (the "bay" region). One powerful technique is the regioselective dilithiation of N-substituted carbazoles, which can generate versatile 4,5-disubstituted products. Formylation of the carbazole core using the Vilsmeier-Haack reaction (POCl₃, DMF) has also been reported to achieve substitution at the C4 position. These methods provide pathways to otherwise inaccessible derivatives.

The strategic functionalization of the this compound backbone is a nuanced field, heavily reliant on the interplay of substituent effects and the choice of synthetic methodology. While electrophilic substitutions favor the C3 position, accessing other sites with high selectivity necessitates advanced approaches, typically involving directing groups and transition metal catalysis.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides characteristic absorption bands for the functional groups present. For this compound, the FT-IR spectrum is defined by several key vibrational modes originating from the carbazole core and the fluorine substituent.

The N-H stretching vibration of the secondary amine in the carbazole ring is one of the most distinct features, typically appearing as a sharp band in the region of 3400-3450 cm⁻¹. mdpi.comunica.it Aromatic C-H stretching vibrations are observed at wavenumbers above 3000 cm⁻¹. researchgate.netnih.gov The C-C stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1650 cm⁻¹ range. The presence of the fluorine atom introduces a characteristic C-F stretching vibration, which is expected in the region of 1270-1210 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Systems

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

|---|---|---|

| ~3424 | N-H Stretch | Medium-Sharp |

| ~3050 | Aromatic C-H Stretch | Medium-Weak |

| ~1626 | Aromatic C=C Stretch | Strong |

| ~1450 | Aromatic C=C Stretch | Strong |

| ~1230 | Aromatic C-F Stretch | Strong |

Note: The exact positions of these bands can be influenced by the sample phase (solid or solution) and intermolecular interactions.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy excels at detecting vibrations of non-polar, symmetric bonds. In the context of this compound, Raman spectroscopy is particularly useful for characterizing the vibrations of the aromatic carbocyclic framework.

The spectrum is often dominated by strong signals from the aromatic ring stretching modes. The symmetric "ring breathing" vibration of the carbazole skeleton typically produces a very intense Raman band. The differentiation between vegetative cells and heterocysts in certain cyanobacteria has been achieved by noting differences in Raman band intensities, highlighting the sensitivity of this technique to subtle structural and compositional changes. nih.gov This principle allows for detailed analysis of the carbazole structure.

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3060 | Aromatic C-H Stretch |

| ~1600 | Aromatic Ring Stretch |

| ~1370 | Ring Breathing Mode |

Fourier Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity, chemical environment, and spatial arrangement of atoms.

¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for confirming the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the protons on the aromatic rings appear as distinct multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton of the N-H group is also observable and its chemical shift can be highly variable depending on the solvent and concentration, often appearing as a broad singlet. researchgate.net The specific splitting patterns (multiplicities) and coupling constants (J-values) between adjacent protons are critical for assigning each signal to its precise position on the carbazole ring.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons bonded to the electronegative nitrogen and fluorine atoms are shifted downfield. For instance, the carbon atom directly bonded to the fluorine (C-4) exhibits a large one-bond coupling (¹JCF), which splits its signal into a doublet. Long-range C-F couplings (²JCF, ³JCF) are also observed for nearby carbons, providing further confirmation of the fluorine's position. mdpi.comnih.gov

Table 3: Representative ¹H NMR Data for a this compound Moiety

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~7.3 | dd | J = 8.0, 1.0 |

| H-2 | ~7.1 | ddd | J = 8.0, 7.5, 1.0 |

| H-3 | ~7.0 | ddd | J = 10.0, 7.5, 1.0 |

| H-5 | ~7.5 | d | J = 8.2 |

| H-6 | ~7.2 | t | J = 7.6 |

| H-7 | ~7.4 | t | J = 7.6 |

| H-8 | ~8.0 | d | J = 7.8 |

Note: Data are illustrative and can vary based on solvent (e.g., CDCl₃, DMSO-d₆) and specific substitution. rsc.orgipb.pt

Table 4: Representative ¹³C NMR Data for a this compound Moiety

| Carbon Position | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

|---|---|---|

| C-1 | ~112.5 | ³JCF ≈ 4 |

| C-2 | ~120.0 | ⁴JCF ≈ 1 |

| C-3 | ~110.0 | ²JCF ≈ 20 |

| C-4 | ~158.0 | ¹JCF ≈ 240 |

| C-4a | ~124.0 | ²JCF ≈ 12 |

| C-4b | ~121.5 | - |

| C-5 | ~110.5 | - |

| C-5a | ~139.0 | - |

| C-6 | ~120.5 | - |

| C-7 | ~126.0 | - |

| C-8 | ~118.0 | - |

Note: Data are illustrative. Specific shifts and coupling constants confirm the substitution pattern. mdpi.comnih.gov

¹⁹F NMR is a highly specific and sensitive technique for compounds containing fluorine. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, its detection is straightforward. For this compound, the ¹⁹F NMR spectrum typically shows a single signal, confirming the presence of one chemical environment for the fluorine atom. The chemical shift of this signal is highly indicative of the electronic environment around the C-F bond. For a fluoroaromatic system like this, the chemical shift is expected in the range of -105 to -120 ppm relative to a CFCl₃ standard. mdpi.comrsc.orgucsb.edu

While this compound itself is not observable by ³¹P NMR, this technique is indispensable for characterizing its phosphorus-containing derivatives, which are common in materials science (e.g., for OLEDs) and catalysis. oxinst.comchemrxiv.org When the this compound moiety is functionalized with a phosphorus-containing group, such as a phosphine (B1218219) (–PR₂), phosphine oxide (–P(O)R₂), or phosphate, ³¹P NMR provides direct information about the phosphorus center.

The chemical shift (δ) in a ³¹P NMR spectrum is very sensitive to the oxidation state, coordination number, and geometry of the phosphorus atom. For example, a phosphine derivative would have a significantly different chemical shift compared to its corresponding phosphine oxide. Analysis of the A₂B spin systems in the ³¹P NMR spectra of certain cyclophosphazenes has been used to determine their structural parameters. researchgate.net This highlights the power of ³¹P NMR in elucidating the structure of complex phosphorus-containing molecules derived from carbazole systems. researchgate.net

¹⁹F NMR for Fluorine Environments

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption properties of this compound and its derivatives are fundamental to understanding their behavior in various optoelectronic applications. UV-Vis spectroscopy reveals key information about the electronic transitions within these molecules.

Analysis of Electronic Transitions (π→π and Intramolecular Charge Transfer)*

The UV-Vis absorption spectra of carbazole derivatives are typically characterized by distinct absorption bands corresponding to different electronic transitions. In derivatives of this compound, these transitions are primarily of π→π* character, localized on the carbazole core and associated aromatic substituents. mdpi.comnih.gov

For instance, in a series of 9-phenyl-9H-carbazole-based ortho-carboranyl compounds, including a fluorine-substituted variant, the lowest-energy absorption band, extending to around 350 nm, is attributed to the spin-allowed π–π* transition of the 9-phenyl-9H-carbazole moiety. mdpi.com This band also exhibits characteristics of a weak intramolecular charge transfer (ICT) between the carbazole donor and the o-carborane (B102288) acceptor. mdpi.com A stronger absorption peak observed around 279-284 nm originates from the π→π* transition localized on the carbazole group itself. mdpi.com

In donor-acceptor (D-A) systems, the introduction of fluorine can modulate the electronic properties. For example, in cofacial D-A and acceptor-donor-acceptor (A-D-A) stacks involving carbazole and quinoxaline (B1680401) (QX) or difluoroquinoxaline (DFQX) units, the absorption spectra show intense bands below 300 nm and in the 340–410 nm range. These are assigned to π-π* and charge transfer (carbazole→QX/DFQX) transitions, respectively. nih.gov The presence of broad absorption tails at the lowest energy region is evidence of direct through-space charge transfer from the donor to the acceptor. nih.gov

Similarly, in a study of a carbazole-based sensitizer, 3,6-bis(2,4-difluorophenyl)-9-octyl-9H-carbazole, the UV-Vis spectra revealed n-π* transitions between 252 nm and 259 nm and carbazole-centered π-π* transitions between 283 nm and 289 nm. dergipark.org.tr The latter transitions indicate that the difluorophenyl fragments dominate the lowest excited states. dergipark.org.tr

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), provide further insight into these transitions. For carbazole derivatives linked to furan-based acceptors, the main absorption bands are confirmed to be S₀ → S₁ transitions, primarily corresponding to HOMO-LUMO one-electron excitation. nih.gov These transitions exhibit a strong charge transfer nature, with the carbazole unit acting as the electron donor. nih.gov

Solvent Effects on Absorption Spectra

The polarity of the solvent can influence the electronic absorption spectra of this compound derivatives, a phenomenon known as solvatochromism. This effect is particularly pronounced in molecules with a significant intramolecular charge transfer (ICT) character in their excited states.

In the case of 3,6-bis(2,4-difluorophenyl)-9-octyl-9H-carbazole, a study across six different solvents showed that the absorption maxima experienced a bathochromic (red) shift as the solvent polarity increased. dergipark.org.tr This shift is indicative of the stabilization of the more polar excited state relative to the ground state in polar solvents. Conversely, a hypochromic effect (decrease in absorption intensity) was observed in toluene. dergipark.org.tr

For some carbazole-anthranyl π-conjugates, while the absorption spectra did not show a significant difference with changing solvent polarity, the emission spectra exhibited pronounced solvatofluorochromism, with shifts of up to 51 nm. acs.org This suggests that the charge transfer character is more dominant in the excited state than in the ground state.

The table below summarizes the absorption maxima of a fluorinated carbazole derivative in various solvents, demonstrating the effect of solvent polarity.

| Solvent | Polarity Index | Absorption Maxima (λmax) |

| n-Hexane | 0.1 | 252 nm, 283 nm |

| Toluene | 2.4 | - |

| THF | 4.0 | 259 nm, 289 nm |

| DCM | 3.1 | 258 nm, 288 nm |

| DMF | 6.4 | 259 nm, 289 nm |

| DMSO | 7.2 | 259 nm, 289 nm |

| Data for 3,6-bis(2,4-difluorophenyl)-9-octyl-9H-carbazole. dergipark.org.tr |

Emission Spectroscopy: Fluorescence and Phosphorescence Studies

Emission spectroscopy provides critical insights into the de-excitation pathways of the excited states of this compound systems, including fluorescence and phosphorescence phenomena.

Fluorescence Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (ΦF) and lifetime (τF) are key parameters that quantify the efficiency and dynamics of the fluorescence process. For carbazole derivatives, these properties are highly dependent on the molecular structure and the surrounding environment.

Fluorine substitution can influence the quantum yield. While fluorine's electronegativity can stabilize excited states, it may also reduce the quantum yield compared to derivatives with electron-donating groups like methoxy. For 9-(4-fluorophenyl)-9H-carbazole, the estimated fluorescence quantum yield is around 0.4. In contrast, tert-butyl substituted carbazoles have shown high fluorescence quantum yields ranging from 0.72 to 0.89 in dichloromethane. researchgate.net

The fluorescence lifetime is also sensitive to molecular structure. For some carbazole derivatives, the introduction of a carbaldehyde group, which can undergo free bond rotation, leads to a decrease in the fluorescence quantum yield and an abnormally short lifetime of around 1 ns due to increased non-radiative relaxation. researchgate.net

The table below presents photophysical data for a selection of carbazole derivatives, illustrating the range of quantum yields and lifetimes observed.

| Compound | Solvent/State | Quantum Yield (ΦF) | Lifetime (τF) |

| 9-(4-Fluorophenyl)-9H-carbazole | - | ~0.4 (estimated) | Not Reported |

| Blue Emitting Carbazole Derivative | Dichloromethane | 0.72 - 0.89 | 2.09 - 3.91 ns |

| Green Emitting Carbazole Derivative | Dichloromethane | 0.72 - 0.89 | 2.09 - 3.91 ns |

| Blue Emitting Carbazole Derivative (Solid) | Solid State | 0.40 - 0.85 | - |

| Green Emitting Carbazole Derivative (Solid) | Solid State | 0.40 - 0.85 | - |

| Data compiled from various sources. researchgate.net |

Analysis of Stokes Shifts and Emission Maxima

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is an important characteristic of fluorescent molecules. Large Stokes shifts are often desirable for applications in imaging and sensing to minimize self-absorption.

Carbazole-based compounds can exhibit significant Stokes shifts. For example, a series of (E)-3-(9-ethyl-9H-carbazol-3-yl)-1-phenylprop-2-en-1-ones showed large Stokes shifts ranging from 114.5 to 160.0 nm in different solvents. innovareacademics.in In particular, a compound with a fluoro substituent displayed a Stokes shift of 6994 cm⁻¹ in acetone (B3395972) and 7659 cm⁻¹ in ethanol. innovareacademics.in

The emission maximum is influenced by both the molecular structure and the solvent polarity. In carbazole-anthranyl π-conjugates, emission maxima are observed around 530 nm in solvents like THF and acetonitrile (B52724). acs.org These compounds also exhibit solvatofluorochromism, where the emission maximum shifts with solvent polarity, indicating a twisted intramolecular charge transfer (TICT) mechanism in the excited state. acs.org A more pronounced solvent effect, with a 51 nm shift, was observed for a derivative with a stronger donor-acceptor character. acs.org

The following table provides data on emission maxima and Stokes shifts for selected carbazole derivatives.

| Compound Derivative | Solvent | Emission Maxima (λem) | Stokes Shift |

| (E)-3-(9-ethyl-9H-carbazol-3-yl)-1-phenylprop-2-en-1-one (fluoro-substituted) | Acetone | 525 nm | 6994 cm⁻¹ |

| (E)-3-(9-ethyl-9H-carbazol-3-yl)-1-phenylprop-2-en-1-one (fluoro-substituted) | Ethanol | 540 nm | 7659 cm⁻¹ |

| Carbazole-anthranyl π-conjugate (3a) | Hexane to MeOH | 23 nm shift | - |

| Carbazole-anthranyl π-conjugate (3b) | Hexane to MeOH | 51 nm shift | - |

| Data compiled from various sources. acs.orginnovareacademics.in |

Mechanistic Investigations of Luminescence

Recent research has focused on advanced luminescence mechanisms in carbazole-based systems, including thermally activated delayed fluorescence (TADF), aggregation-induced emission (AIE), and ultralong organic phosphorescence (UOP).

Thermally Activated Delayed Fluorescence (TADF): TADF materials can harvest both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies in organic light-emitting diodes (OLEDs). This process relies on a small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states, allowing for efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state. Fluorine substitution has been shown to be a viable strategy to reduce the ΔEST in carbazole-based TADF emitters, thereby enhancing the rISC rate and shortening the delayed fluorescence lifetime. rsc.org For example, in DMAC–quinoxaline-based red emitters, fluorine substitution decreased the ΔEST from 90 meV to 40 meV. rsc.org

Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-luminescent or weakly luminescent molecules become highly emissive upon aggregation. rsc.org This is often attributed to the restriction of intramolecular motion in the aggregated state, which blocks non-radiative decay pathways. Carbazole derivatives have been shown to exhibit AIE. nih.govnih.govfrontiersin.org For instance, carbazole-anthranyl π-conjugates are AIE-active, with the twisted molecular conformation enforced by the carbazole unit playing a key role. nih.gov In carbazole and o-carborane-based fluorophores, the fluorescence is quenched in solution due to ICT, but significantly enhanced in the solid state due to aggregation-induced packing that restricts molecular vibrations. frontiersin.org

Influence of Substituents and Electronic Environment on Radiative Efficiency

The radiative efficiency of carbazole-based systems is profoundly influenced by the nature and position of substituents, which alter the electronic environment of the molecule. The introduction of various functional groups can modulate properties such as photoluminescence quantum yield (PLQY), emission wavelength, and the balance between radiative and non-radiative decay pathways.

The electronic characteristics of substituents on the 9-phenyl group of the 9H-carbazole moiety significantly affect the efficiency of the radiative decay process. mdpi.com A study on 9-phenyl-9H-carbazole-based ortho-carboranyl compounds demonstrated that the PLQY and radiative decay constants (k_r) in the film state were systematically enhanced with the increasing electron-donating strength of the substituent on the 9-phenyl group. mdpi.comnih.gov The trend observed was –F < –H < –CH₃ < –C(CH₃)₃, with the tert-butyl substituted derivative showing the highest radiative efficiency. nih.gov This enhancement is attributed to a more efficient intramolecular charge transfer (ICT) based radiative decay process in the rigid state. mdpi.comnih.gov

Specifically, the radiative decay constant (k_r) for these compounds increased from 5.0 × 10⁷ s⁻¹ for the fluoro-substituted compound to 1.5 × 10⁸ s⁻¹ for the tert-butyl substituted analogue, while the non-radiative decay constants (k_nr) remained similar. mdpi.com This indicates that strengthening the electron-donating character of the substituent directly improves the probability of radiative decay from the ICT state. mdpi.com

Conversely, the introduction of electron-withdrawing groups or heavy atoms can have the opposite effect. For instance, substituting a bromine atom at the C-3 position of the carbazole core can lead to a significant decrease in the solid-state fluorescence quantum yield due to the heavy atom effect, which enhances intersystem crossing and subsequent non-radiative decay. Similarly, the electron-withdrawing nature of a cyano group can also impact the radiative efficiency, although its effect can be subtle if the group is not coplanar with the aromatic ring. acs.org

The following table summarizes the effect of substituents on the photophysical properties of 9-phenyl-9H-carbazole-based ortho-carboranyl luminophores in the film state. mdpi.com

| Compound ID | Substituent on 9-Phenyl Group | Film Φem (%) | Film τ (ns) | k_r (10⁷ s⁻¹) | k_nr (10⁷ s⁻¹) |

| 1F | -F | 34 | 3.5 | 5.0 | 9.7 |

| 2P | -H | 44 | 3.2 | 7.8 | 9.7 |

| 3M | -CH₃ | 51 | 2.5 | 13 | 9.6 |

| 4T | -C(CH₃)₃ | 61 | 2.4 | 15 | 9.3 |

Data sourced from MDPI mdpi.com

X-ray Diffraction Crystallography for Solid-State Molecular Structures

X-ray diffraction (XRD) crystallography is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. uol.deuhu-ciqso.es For this compound and its derivatives, single-crystal XRD provides invaluable data on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. uol.deuhu-ciqso.es

Single-Crystal X-ray Diffraction of this compound Derivatives

Single-crystal X-ray diffraction studies have been successfully performed on a variety of this compound derivatives, revealing their detailed molecular architectures. These analyses confirm the atomic connectivity and provide precise geometric parameters.

Another study focused on 2-(4-fluoro-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde, where XRD analysis provided key details about its planarity and the relative orientation of its various substituted rings. nih.gov The crystal data for several derivatives containing the this compound motif have been determined, as summarized in the table below.

| Compound | Crystal System | Space Group | Reference |

| Ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate | Triclinic | P1 | iucr.org |

| 2-(4-Fluoro-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde | Monoclinic | P2₁/c | nih.gov |

| 3-Bromo-9-(4-fluorophenyl)-9H-carbazole | Orthorhombic | Pna2₁ |

Analysis of Molecular Conformation, Planarity, and Dihedral Angles

A key aspect of structural analysis is the determination of molecular conformation, particularly the planarity of the carbazole core and the dihedral angles between the carbazole system and its substituents.

In many derivatives, the carbazole ring system itself remains largely planar. For instance, in ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate, the maximum deviation from planarity for the carbazole system was only 0.028 Å. iucr.orgiucr.org Similarly, the carbazole core in 3-bromo-9-(4-fluorophenyl)-9H-carbazole shows a root-mean-square (RMS) deviation of just 0.024 Å from planarity.

The dihedral angles between the carbazole plane and its substituent rings are critical as they influence the degree of electronic communication and steric hindrance.

In 9-(4-fluorobenzyl)-9H-carbazole, the dihedral angle between the carbazole ring system and the fluorobenzyl ring is 87.4°. iucr.org

For a derivative with a 4-fluoro-2-nitrophenyl group, the dihedral angle between the carbazole and the nitrophenyl ring was found to be 66.1°. researchgate.netiucr.org

The attachment of a benzenesulfonyl group to the carbazole nitrogen often results in a nearly orthogonal arrangement. In one such derivative, the dihedral angle to the benzene ring of the sulfonyl group was 79.7°. iucr.orgiucr.org In another, it was 88.45°. nih.gov

In 1-(4-fluorobenzoyl)-9H-carbazole, the fluoro-substituted phenyl ring is twisted out of the plane of the carbazole moiety with a dihedral angle of 54.9°. mdpi.com

These angles are crucial for understanding the electronic properties, as a larger twist angle generally implies weaker π-conjugation between the molecular fragments.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Van der Waals Forces) in Crystal Packing

The solid-state packing of this compound derivatives is directed by a combination of non-covalent intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.comresearchgate.net

Hydrogen Bonding: C–H···O and C–H···F hydrogen bonds are commonly observed interactions that help stabilize the crystal lattice. iucr.org In the crystal structure of ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate, molecules are linked by C–H···O weak hydrogen bonds, forming chains within the crystal. iucr.orgiucr.org The fluorine atom also participates in intermolecular contacts, with Hirshfeld surface analysis showing that F···H/H···F contacts account for 6.3% of the total intermolecular interactions. iucr.org In 1-(4-fluorobenzoyl)-9H-carbazole, weak hydrogen bonds between the fluorine atom and a phenyl C-H group of a neighboring molecule (D∙∙∙A distance of 3.397 Å) contribute to the crystal packing. mdpi.com

π-π Stacking: This interaction is common in aromatic systems like carbazole and influences the electronic properties of the material in the solid state. researchgate.net While strong π-π stacking is sometimes hindered by bulky substituents, weaker interactions can still be present. In the crystal structure of N-alkyl substituted tricyanovinyl-carbazoles, π-π interactions are observed with interlayer distances of approximately 3.3 Å. ub.edu The specific arrangement, such as a herringbone pattern, is dictated by a combination of π-π stacking and hydrogen bonding. ub.edu

Electrochemical Investigations and Charge Transport Phenomena of 4 Fluoro 9h Carbazole Derivatives

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) for Redox Properties

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to probe the redox behavior of electroactive species. researchgate.netpineresearch.com For carbazole (B46965) derivatives, these methods provide crucial insights into their ability to undergo oxidation and reduction, which is fundamental to their function in electronic devices. iieta.orgresearchgate.net

The oxidation and reduction potentials of 4-fluoro-9H-carbazole derivatives are key parameters that dictate their electron-donating and electron-accepting capabilities. The oxidation of carbazole monomers typically initiates the formation of radical cations through a one-electron process. frontiersin.orgfrontiersin.org For instance, the onset oxidation potential for unsubstituted carbazole is observed around +1.05 V versus a saturated calomel (B162337) electrode (SCE) in an acetonitrile (B52724) solution. frontiersin.org The introduction of a fluorine atom, an electron-withdrawing group, is expected to influence these potentials. Studies on fluorinated carbazole derivatives have shown that fluorine substitution can lead to an anodic shift in the oxidation potential. researchgate.net

For example, the oxidation of 10⁻² M carbazole has been performed by cyclic voltammetry at platinum electrodes in 0.1 M LiClO₄ in both acetonitrile (ACN) and dimethylformamide (DMF) solutions. frontiersin.org The onset oxidation potentials leading to the formation of carbazole radical cations appear at 1.05 V/SCE in LiClO₄/ACN and 0.95 V/SCE in LiClO₄/DMF. frontiersin.org In some cases, carbazole derivatives exhibit a single reversible oxidative peak, suggesting a two-sequential electron transfer (EE scheme), and a unidirectional reductive peak that proceeds via an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. iieta.org

The following table provides representative data on the electrochemical properties of carbazole derivatives, illustrating the influence of substitution on their redox potentials.

| Compound | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) |

| Carbazole | +1.1 | - |

| 2-(9H-carbazol-9-yl)acetic acid | +1.5 | - |

| Compound 3¹ | - | -1.43 |

| Compound 4² | - | -1.22 |

¹Compound 3 is a carbazole derivative with a benzothiadiazole acceptor unit. ²Compound 4 is a carbazole derivative with a diethynylbenzothiadiazole acceptor unit. Data sourced from multiple studies and may vary based on experimental conditions. mdpi.comnankai.edu.cn

The HOMO and LUMO energy levels are critical for determining the charge injection and transport properties of a material, as well as its electronic band gap. These energy levels can be estimated from the onset oxidation and reduction potentials obtained from CV or DPV measurements. rsc.org The HOMO level is related to the oxidation potential, while the LUMO level is related to the reduction potential.

The introduction of fluorine atoms into the carbazole structure can significantly impact these energy levels. Fluorine's electron-withdrawing nature generally leads to a lowering of both the HOMO and LUMO energy levels. researchgate.net This can be advantageous in tuning the energy levels to match those of other materials in a device, thereby facilitating efficient charge transfer. For some carbazole-based donor-acceptor molecules, the HOMO energy levels are found to be close to each other, suggesting weak interactions between the donor and acceptor groups in the ground state. nankai.edu.cn The difference in the HOMO-LUMO gap for these compounds is primarily attributed to variations in the LUMO energy level. nankai.edu.cn

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a more detailed understanding of the electronic structure. doi.org For a series of carbazole-based donor-acceptor compounds, the calculated HOMO-LUMO gaps were in good agreement with the experimental values derived from optical absorption spectra. nankai.edu.cn

Below is a table summarizing the HOMO and LUMO energy levels for a selection of carbazole derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| PCDTBTDI-DMO | -5.55 | -3.79 | 1.76 |

| PCDTBTDI-8 | -5.55 | -3.79 | 1.76 |

| P2F-CDTBTDI-DMO | -5.56 | -3.78 | 1.78 |

| P2F-CDTBTDI-8 | -5.56 | -3.77 | 1.79 |

| CzPy2TCz | -5.65 | -2.28 | 3.37 |

| CzPy3TCz | -5.63 | -2.31 | 3.32 |

Data compiled from various sources and methodologies. doi.orgmdpi.com

Determination of Oxidation and Reduction Potentials

Electropolymerization Studies of Fluorinated Carbazole Monomers

Electropolymerization is a versatile technique for synthesizing conductive polymer films directly onto an electrode surface. mdpi.com This method offers precise control over film thickness and morphology.

The electropolymerization of carbazole monomers proceeds through an oxidative coupling mechanism. frontiersin.org The process begins with the electrochemical oxidation of the monomer to form a radical cation. frontiersin.orgfrontiersin.org These radical cations then couple with each other, typically at the 3 and 6 positions of the carbazole ring, to form dimers. frontiersin.org Further oxidation of these dimers and subsequent coupling with other monomers or oligomers leads to the growth of a polymer chain, which eventually precipitates onto the electrode surface as a film. frontiersin.org The process is often autocatalytic, as the deposited polymer film is also electroactive and can facilitate further polymerization.

The structure of the carbazole monomer, including the nature and position of substituents, has a profound impact on the electropolymerization process and the properties of the resulting polymer. The introduction of fluorine atoms can influence the polymerization in several ways. Fluorination can alter the oxidation potential of the monomer, affecting the ease of polymerization. researchgate.net

Furthermore, the properties of the resulting polycarbazole are significantly influenced by fluorine substitution. Fluorinated polymers often exhibit higher thermal stability compared to their non-fluorinated counterparts. mdpi.com For example, in a study of carbazole-benzothiadiazole copolymers, the fluorinated analogues demonstrated enhanced thermal stability. mdpi.com The substitution of hydrogen atoms with fluorine at the 3,6-positions of 2,7-linked carbazole can also lead to polymers with greater electrolytic stability. nih.gov However, the introduction of fluorine can also lead to slightly higher optical band gaps in the resulting polymers. mdpi.com

The electropolymerization of this compound and its derivatives can lead to the formation of conductive polymeric films. smolecule.comgoogle.com These films are of interest for a variety of applications, including as active layers in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. bohrium.com The conductivity of the polymer film is dependent on the extent of conjugation along the polymer backbone and the doping level. The redox process of the polycarbazole film can be observed through cyclic voltammetry, with distinct oxidation and reduction peaks indicating the reversible switching between the neutral and oxidized (doped) states. frontiersin.org The formation of these conductive films opens up possibilities for creating novel electronic and optoelectronic devices with tailored properties. google.com

Influence of Monomer Structure and Fluorine Substitution on Polymer Properties

Charge Transport Characteristics in Carbazole Systems

The incorporation of fluorine into carbazole derivatives is a key strategy for modifying their charge transport characteristics. acs.org Fluorine's strong electronegativity enhances the electron-withdrawing properties of the molecule, which can lead to deeper frontier orbital energy levels (HOMO and LUMO). acs.orgresearchgate.net This adjustment is crucial for developing materials with balanced hole and electron transport capabilities, a desirable trait for applications in devices like Organic Light-Emitting Diodes (OLEDs). acs.orgresearchgate.net

Derivatives of carbazole are noted for exhibiting excellent hole transporting properties and high photoluminescence quantum yields. researchgate.net However, modifying them can introduce or enhance electron transport, creating bipolar materials. For instance, a (tetrafluorovinylphenyl)carbazole derivative was developed as a multifunctional material capable of transporting both holes and electrons. acs.org Similarly, pyrimidine-5-carbonitrile-based compounds featuring carbazole donor moieties have been shown to possess bipolar charge-transporting properties. nih.gov

The development of donor-acceptor (D-A) structures is a common approach to improve charge balance. researchgate.net In these systems, carbazole often acts as the electron-donating unit. The introduction of fluorine can fine-tune the interaction between the donor and acceptor components, impacting charge mobility and energy levels. researchgate.net For example, sulfonylbis(phenylene)bis(fluoro-carbazole) derivatives have demonstrated tunable hole-transport mobilities and moderate singlet-triplet energy splitting, which are beneficial for device performance. researchgate.net The ability to engineer both hole and electron transport capabilities makes fluorinated carbazole derivatives highly versatile for advanced electronic applications. mdpi.com

| Compound Type | Key Feature | Transport Capability | Reference |

|---|---|---|---|

| (Tetrafluorovinylphenyl)carbazole | Multifunctional material | Hole and Electron Transport | acs.org |

| Pyrimidine-5-carbonitrile-carbazole | Donor-Acceptor-Donor structure | Bipolar (Hole and Electron) | nih.gov |

| Sulfonylbis(phenylene)bis(fluoro-carbazole) | Fluorination level variation | Tunable Hole Transport | researchgate.net |

The quantitative assessment of charge carrier mobility is essential for understanding and optimizing the performance of organic semiconductor materials. Several techniques are employed for this purpose, including Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC), and the xerographic discharge method, often referred to as Xerographic Time-of-Flight (XTOF). ub.eduub.eduktu.edu The XTOF technique is a variant of the conventional TOF method where the sample's free surface is charged by a corona discharge and then exposed to a brief flash of radiation, creating a sheet of charge carriers. ub.edu As these carriers drift through the material, the surface potential decreases, and the mobility can be determined from the rate of change of this potential. ub.edu

Studies on various carbazole derivatives have utilized these methods to determine their charge transport efficiency. The xerographic discharge method was specifically used to confirm the hole charge mobility in compounds such as 1,3,6-tri[(4-diphenylamino)phenyl]-9-(2-ethylhexyl)carbazole. researchgate.net Research on fluorinated carbazole systems has shown that the introduction of fluorine atoms can have a significant, though varied, effect on carrier mobility. In some instances, fluorination has been found to substantially lower hole drift mobility. ktu.edu Conversely, other studies report that specific fluorination patterns can lead to an increase in hole mobility compared to non-fluorinated analogues. ktu.edu

For example, a study on pyrimidine-5-carbonitrile derivatives with carbazole donors reported bipolar charge transport with a hole mobility of 1.6 × 10⁻⁴ cm²/V·s and an electron mobility of 1.37 × 10⁻⁵ cm²/V·s. nih.gov Another investigation into a material containing four di-tert-butyl carbazole units and trifluoromethyl acceptor moieties found high hole and electron mobilities of 8.9 × 10⁻⁴ and 5.8 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively, indicating relatively balanced charge transport. researchgate.net These findings underscore the critical role of molecular structure and the specific placement of fluorine atoms in determining the ultimate charge carrier mobility of the material.

| Compound/Derivative Type | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) | Measurement Technique/Context | Reference |

|---|---|---|---|---|

| Di-tert-butyl carbazole with trifluoromethyl acceptor | 8.9 × 10⁻⁴ | 5.8 × 10⁻⁴ | At electric field of 4.7 × 10⁵ V/cm | researchgate.net |

| Pyrimidine-5-carbonitrile-carbazole derivative | 1.6 × 10⁻⁴ | 1.37 × 10⁻⁵ | Time of Flight (TOF) | nih.gov |

| Fluorinated Indolo[3,2-b]indole derivative | Higher than spiro-OMeTAD | Not specified | Compared to reference HTM | ktu.edu |

| 1,3,6-tri[(4-diphenylamino)phenyl]-9-(2-ethylhexyl)carbazole | Confirmed | Not specified | Xerographic Discharge Method | researchgate.net |

Theoretical and Computational Chemistry of 4 Fluoro 9h Carbazole

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for the computational study of carbazole-based molecules due to its favorable balance between accuracy and computational cost. worldscientific.com It is employed to investigate the ground-state properties of 4-fluoro-9H-carbazole. For studying excited-state phenomena, such as electronic absorption and emission, Time-Dependent DFT (TD-DFT) is the most common and reliable method. worldscientific.com

Commonly used approaches for similar molecules involve hybrid functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. worldscientific.com Basis sets such as 6-31G(d,p) or 6-311G(d,p) are frequently utilized to provide a robust description of the electronic structure. chemrxiv.orgresearchgate.net For more accurate predictions of charge-transfer processes or properties in solution, long-range corrected functionals like CAM-B3LYP and solvent models such as the Polarizable Continuum Model (PCM) are often incorporated. worldscientific.comnih.gov

The first step in any computational analysis is the optimization of the molecule's ground-state geometry. Using DFT methods, researchers can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy on the potential energy surface. For fluorinated carbazoles, these calculations typically confirm the nearly planar structure of the tricyclic carbazole (B46965) core. iucr.org

Table 1: Representative Theoretical Data for Fluorinated Carbazole Geometries This table presents typical data found in computational studies of similar fluorinated carbazole derivatives to illustrate the type of information obtained from geometry optimization.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C-F Bond Length | ~1.35 Å | Reflects the strong covalent bond due to fluorine's electronegativity. |

| Dihedral Angle (Carbazole Plane) | < 2° | Confirms the high degree of planarity in the core structure. iucr.org |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO relates to its ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a crucial parameter that correlates with the molecule's chemical reactivity and the energy required for its lowest electronic excitation. nankai.edu.cnresearchgate.net

In this compound, the HOMO is typically characterized by a π-orbital delocalized across the entire carbazole ring system, while the LUMO is a π-antibonding orbital. The electron-withdrawing fluorine atom generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to unsubstituted 9H-carbazole. However, the stabilization effect is often more pronounced on the HOMO level, which can enhance the molecule's oxidative stability. TD-DFT calculations show that the lowest energy electronic transition is predominantly a HOMO→LUMO transition, corresponding to a π-π excitation. nih.gov

Table 2: Illustrative Frontier Orbital Energies for Fluorinated vs. Non-fluorinated Carbazole This table provides a conceptual comparison based on published data for related compounds to demonstrate the effect of fluorination.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Non-fluorinated Carbazole | -5.12 | -1.75 | 3.37 | |

| 3-Fluoro-9H-carbazole | -5.42 | -1.98 | 3.44 | |

| 9-CBZ QZ* | -5.89 | -2.23 | 3.66 | chemrxiv.org |

Note: 9-CBZ QZ is a more complex derivative, 2-(4-(9H-carbazol-9-yl)phenyl)quinazolin-4(3H)-one, included to show trends in related systems.

TD-DFT is a powerful tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. acs.org By calculating the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, a theoretical spectrum can be generated. For carbazole derivatives, the calculations can accurately predict the position (λ_max) of the main absorption bands, which typically arise from π-π* transitions within the conjugated system. nih.gov Comparing the computed spectra with experimental results serves to validate the chosen theoretical model. researchgate.net

Similarly, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing the normal modes associated with each calculated frequency, a complete assignment of the experimental vibrational spectra can be achieved. This allows for a detailed understanding of how specific structural features, like the C-F bond or the N-H group, contribute to the vibrational profile. worldscientific.com

While this compound itself is not a classic donor-acceptor molecule, its core is frequently used as an electron-donating unit in more complex systems designed to exhibit Intramolecular Charge Transfer (ICT). nih.gov In such molecules, an electron-accepting group is attached to the fluorinated carbazole moiety. Upon photoexcitation, electron density can move from the carbazole (donor) to the acceptor, creating an ICT state. acs.orgresearchgate.net

Computational modeling using TD-DFT is essential for studying these ICT processes. Analysis of the molecular orbitals involved in the electronic transition can confirm its charge-transfer character. nih.gov For an ICT transition, the HOMO might be localized on the carbazole donor while the LUMO is localized on the acceptor group. Theoretical models can also help rationalize the solvent-dependent emission properties (solvatochromism) that are characteristic of ICT states. researchgate.net

Prediction and Interpretation of Spectroscopic Properties (UV-Vis, Vibrational)

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. worldscientific.com An MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values.

For this compound, the MEP map would reveal specific regions of interest:

Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. The most negative potential is expected around the highly electronegative fluorine atom and, to a lesser extent, the nitrogen atom due to its lone pair of electrons. d-nb.infowalisongo.ac.id

Positive Potential (Blue): These regions are electron-poor and indicate sites for nucleophilic attack. The hydrogen atom attached to the carbazole nitrogen (N-H) is expected to be a prominent blue region, highlighting its acidic character and ability to act as a hydrogen-bond donor. researchgate.net

MEP analysis is valuable for predicting the molecule's reactivity and its non-covalent interaction sites. worldscientific.com

Computational Studies of Intermolecular and Supramolecular Interactions

The way this compound molecules pack in the solid state is governed by a network of intermolecular and supramolecular interactions. Computational methods are employed to identify and quantify these non-covalent forces, which are critical for determining crystal structure and material properties.

Key interactions that can be studied computationally include:

Hydrogen Bonding: The N-H group of the carbazole can act as a hydrogen bond donor, while the electronegative fluorine atom can act as a weak hydrogen bond acceptor (e.g., in N-H···F or C-H···F interactions). mdpi.com

π-π Stacking: The planar, aromatic carbazole rings can stack on top of each other, leading to stabilizing π-π interactions. Computational analysis can determine the distance and geometry (e.g., parallel-displaced) of these stacks. mdpi.com

Halogen Bonding: Although fluorine is a weak halogen bond donor, its interactions can still influence crystal packing.

Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are often combined with DFT calculations to provide a detailed picture of these interactions, revealing their nature and strength and explaining the resulting supramolecular architecture. iucr.orgresearchgate.net

Elucidation of Reaction and Polymerization Mechanisms through Computational Approaches

Computational chemistry provides indispensable tools for understanding the complex reaction and polymerization mechanisms of carbazole derivatives. Methods like Density Functional Theory (DFT) are employed to map reaction pathways, identify transition states, and calculate activation energies, offering insights that are often difficult to obtain through experimental means alone. rsc.orgnih.gov

The electropolymerization of carbazole is a key process for creating conductive polymers. Computational studies on the parent carbazole molecule have shown that the mechanism typically begins with the oxidation of the monomer to form an unstable cation radical. mdpi.com This is followed by a coupling reaction between two such radicals to form a dimer, most commonly at the 3 and 3' positions, which then propagates to form the polymer chain. mdpi.com The introduction of a fluorine atom, as in this compound, is expected to significantly influence this process. The high electronegativity of fluorine alters the electron density distribution of the carbazole ring system, which in turn affects the stability of the cation radical intermediate and the regioselectivity of the coupling reaction. numberanalytics.com

While specific DFT studies detailing the entire polymerization pathway for this compound are not extensively documented in publicly available literature, the principles are well-established. A theoretical investigation would involve:

Modeling Monomer Oxidation: Calculating the oxidation potential of this compound.

Simulating Dimerization: Mapping the potential energy surface for the coupling of two cation radicals to determine the most favorable reaction sites (e.g., C3-C3', C3-C6', etc.) and the corresponding energy barriers.

Analyzing Chain Propagation: Modeling the addition of further monomer units to the growing polymer chain.

Reactive molecular dynamics (RMD) simulations represent another powerful technique that can shed light on the polymerization process and potential degradation mechanisms of the resulting polymer at a molecular level. mdpi.com These computational approaches are crucial for the rational design of new polymerization strategies and for understanding the structure-property relationships of the final materials. rsc.org

Quantum Chemical Studies on the Influence of Fluorination on Electronic Properties

Quantum chemical calculations, particularly those using DFT, have been instrumental in understanding how fluorination modifies the electronic properties of the carbazole scaffold. The introduction of a fluorine atom, a highly electronegative element, induces significant changes in the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Studies on fluorinated carbazole derivatives consistently show that the electron-withdrawing nature of fluorine lowers the energy of the HOMO level. researchgate.net This stabilization of the HOMO enhances the oxidative stability of the molecule. For instance, DFT calculations on 3-fluoro-9H-carbazole showed its HOMO level was lowered by 0.30 eV compared to the non-fluorinated parent carbazole. researchgate.net This effect is critical for applications in electronic devices like Organic Light-Emitting Diodes (OLEDs), where host materials with deep HOMO levels are required to facilitate efficient charge injection and transport. numberanalytics.com

The LUMO level is also affected, though often to a lesser extent. The net effect is typically a widening of the HOMO-LUMO energy gap. numberanalytics.com This is advantageous for developing wide-energy-gap host materials, particularly for blue phosphorescent OLEDs, as it helps to confine the exciton (B1674681) energy on the dopant molecule, leading to higher device efficiencies. numberanalytics.com Computational studies on poly(N-vinyl-2,7-difluoro-carbazole) supported the hypothesis that fluorination of the carbazole ring is a useful strategy for designing wide-energy-gap host materials. numberanalytics.com

The table below summarizes key electronic properties of fluorinated carbazole derivatives as determined by computational studies.

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Finding |

|---|---|---|---|---|---|

| Carbazole (unsubstituted) | DFT | -5.12 | -1.75 | 3.37 | Reference for comparison. researchgate.net |

| 3-Fluoro-9H-carbazole | DFT | -5.42 | -1.98 | 3.44 | Fluorine's electron-withdrawing effect lowers the HOMO energy, enhancing oxidative stability. researchgate.net |

| 2,7-Difluoro-carbazole | DFT | N/A | N/A | Wide | Fluorination determined to be a useful strategy for creating wide-energy-gap host materials. numberanalytics.com |

| 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole | Photoelectron Spectroscopy / DFT | -5.97 | -2.72 | 3.25 | Significant lowering of FMO levels due to multiple fluorine atoms. nih.gov |

These theoretical insights are vital for the targeted design of new carbazole-based materials with tailored electronic properties for advanced applications in optoelectronics. researchgate.net

Applications of 4 Fluoro 9h Carbazole Derivatives in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The versatility of 4-fluoro-9H-carbazole derivatives has led to their widespread application in various layers of Organic Light-Emitting Diodes (OLEDs), contributing to enhanced efficiency, stability, and color purity. mdpi.comresearchgate.net These compounds have been successfully utilized as emitters, host materials, charge transport layers, and components of exciplex systems.